1,2-Diazete
Description
1,2-Diazete is a four-membered heterocyclic compound containing two nitrogen atoms at the 1,2-positions of the ring. Its strained structure contributes to high reactivity and thermal instability, making synthesis challenging. Key synthetic routes involve aliphatic 1,2-bis(hydroxylamines) (BHAs) as precursors, though bromination steps often lead to low yields, forcing alternative pathways . Single-crystal X-ray analysis has been critical in confirming its planar structure . Additionally, this compound derivatives serve as nitric oxide (NO) donors, suggesting biomedical applications .
Structure
2D Structure
Properties
CAS No. |
287-32-1 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
diazete |
InChI |
InChI=1S/C2H2N2/c1-2-4-3-1/h1-2H |
InChI Key |
BABWHSBPEIVBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazete can be synthesized through various methods. One common approach involves the reaction of azosulfones with ketene N,N- or N,O-acetals . Another method includes the photolysis of dihydropyridazine, which provides the fused diazetidine intermediate . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its limited applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial requirements.
Chemical Reactions Analysis
Structural Characteristics
1,2-Diazete’s instability is attributed to its high ring strain and electronic configuration. Theoretical calculations (HF/6-31G*) reveal its total energy is 185.62430 au, with a relative energy of 79.12 kcal/mol (331.2 kJ/mol) compared to more stable isomers . Key bond parameters include:
| Bond/Parameter | Value |
|---|---|
| N=N Bond Length | 1.266 Å |
| C=N Bond Length | 1.338 Å |
| C-N Bond Length | 1.498 Å |
| N-C-C Bond Angle | 89° |
| N-C-N Bond Angle | 88° |
These metrics highlight significant angle distortion and bond alternation, contributing to its reactivity .
Cyclization of Acyclic Precursors
1,2-Diazetidinones (saturated analogs) are synthesized via intramolecular dehydrohalogenation of chloroacetylhydrazones using strong bases like NaH or KOtBu in THF. Subsequent reduction yields the diazetidine framework :
textR³N-R²NHCl → (via NaH) Diazetidinium ylide → (via NaBH₄) 1,2-Diazetidine
Oxidation of Bis-Hydroxylamines
Oxidation of 2,3-dimethylbutane-2,3-bis-hydroxylamines with NaIO₄ or Br₂ yields 3,3,4,4-tetramethyl-1,2-diazetine-1,2-dioxide, reducible to diazetidine :
text(CH₃)₂C(NHOH)₂ → (NaIO₄) Diazetine dioxide → (Reduction) Diazetidine
Nucleophilic Ring-Opening
1,2-Diazetes undergo selective N–N bond cleavage with thiols, producing stereoselective N-sulfenylimines :
textThis compound + RSH → N-Sulfenylimine + Byproducts
This reaction is stereospecific and influenced by electronic effects of substituents on the diazete ring.
Acylation and Cycloadditions
-
[3+2] Cycloaddition : Engages in cycloadditions with alkynes or alkenes, though limited by ring strain .
Stability and Practical Challenges
This compound’s high reactivity and instability have hindered direct isolation. Derivatives like 1,2-ditosyl-1,2-diazetidine (DTD) are more stable and serve as practical synthons . Computational studies confirm that substituents (e.g., sulfonyl groups) stabilize the ring by delocalizing electron density .
Comparative Reactivity
| Reaction Type | This compound | 1,2-Diazetidine |
|---|---|---|
| N–N Bond Cleavage | Rapid with thiols | Requires harsh conditions |
| Cycloaddition | Limited due to instability | More stable for [4+2] reactions |
| Acylation | Forms semicarbazides/thiadiazines | Less reactive without activation |
Scientific Research Applications
The search results contain limited information about the applications of 1,2-diazete. However, they do provide some context regarding the synthesis and potential uses of related compounds like 1,2-diazetidine and 2-diazo-1,3-indanedione.
1,2-Diazetes and Related Compounds
- Synthesis and Reactions: Research has explored synthetic routes towards 1,2-diazetidine derivatives, which can be converted into 1,2-diazetes . One approach involves synthesizing a substituted 1,2-diazetidine compound, followed by free-radical bromination and base-catalyzed debromination .
- 2-Diazo-1,3-indanedione: This compound, related to diazete, serves as a key intermediate in synthesizing various heterocyclic compounds and possesses biological activities, including anti-inflammatory, antitumor, anticoagulant, antimicrobial, antiallergic, and cytotoxicity effects . Indandione derivatives are also known as tyrosine kinase, cyclin-dependent kinase, and epidermal growth factor receptor inhibitors .
- "Click Chemistry": 1,2,3-triazole derivatives, synthesized via "click chemistry," have demonstrated inhibitory activity against HIV-1 and antibacterial activity .
Potential Applications of Hydrogels
While not directly related to this compound, hydrogels are mentioned as having versatile properties that make them useful in therapeutic applications, including cell-based therapies and drug delivery .
Case Studies
The search results include case studies, but they do not pertain to the applications of this compound:
- Severe Acidosis: One case study discusses a patient presenting with severe acidosis, detailing the clinical history, diagnosis, and treatment .
- Metabolic Alkalosis and Hypocalcemia: Another case describes an 8-year-old boy with metabolic alkalosis and hypocalcemia .
- Diabetic Ketoacidosis: A case study discusses a patient suffering from Diabetic ketoacidosis .
Mechanism of Action
The mechanism of action of 1,2-Diazete involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes, such as c-Jun N-terminal kinase, which plays a role in inflammation . The compound’s reactivity and ability to form stable complexes with different molecules contribute to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Stability Comparison
Four-membered heterocycles with two heteroatoms share ring strain but differ in stability and reactivity due to heteroatom identity and positioning.
Research Findings and Key Advancements
Energetic Materials : Computational studies predict that this compound trinitromethyl derivatives outperform traditional explosives like RDX in detonation performance .
Biological Activity: this compound derivatives exhibit NO-releasing properties, relevant for vasodilation and antiplatelet therapies .
Synthetic Innovations: Despite challenges, advances in X-ray crystallography have clarified structural ambiguities, aiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
